Decarboxylation Barrier: 3-Oxopropanoic Acid vs. Malonic Acid
Computational studies have quantified the energetic barrier to decarboxylation for 3-oxopropanoic acid relative to malonic acid, a common structural analog. The predicted decarboxylation barrier in the gas phase is 23.8 kcal/mol for 3-oxopropanoic acid, which is substantially lower than the 28.5 kcal/mol barrier predicted for malonic acid [1]. This difference of 4.7 kcal/mol indicates that 3-oxopropanoic acid is intrinsically more prone to thermal decarboxylation.
| Evidence Dimension | Decarboxylation energy barrier |
|---|---|
| Target Compound Data | 23.8 kcal/mol |
| Comparator Or Baseline | Malonic acid: 28.5 kcal/mol |
| Quantified Difference | Lower by 4.7 kcal/mol (approx. 16.5%) |
| Conditions | Gas phase, computational prediction (ab initio) |
Why This Matters
The lower decarboxylation barrier of 3-oxopropanoic acid is a critical factor for experimental design, particularly in high-temperature reactions or when its integrity as a metabolic intermediate must be preserved, as it is significantly more labile than malonic acid.
- [1] Ab Initio Studies of Decarboxylations of the β-Keto Carboxylic Acids XCOCH2COOH (X = H, OH, and CH3). (1997). Journal of the American Chemical Society, 119(42), 10117-10124. View Source
